

Commercial availability of cis-4-Amino-1-boc-3-hydroxypiperidine

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Compound of Interest

Compound Name: *cis-4-Amino-1-boc-3-hydroxypiperidine*

Cat. No.: B3105158

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An In-depth Technical Guide to the Commercial Availability and Application of **cis-4-Amino-1-boc-3-hydroxypiperidine**

Introduction: The Strategic Value of a Trifunctional Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring is one of the most prevalent saturated N-heterocyclic motifs found in FDA-approved pharmaceuticals.^[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an invaluable scaffold. Within this class, tert-butyl cis-4-amino-3-hydroxypiperidine-1-carboxylate, hereafter referred to as cis-4A-1B-3HP, represents a particularly strategic building block. Its trifunctional nature—a Boc-protected ring nitrogen, a primary amino group at the C-4 position, and a hydroxyl group at the C-3 position—offers orthogonal handles for sequential chemical modification. The cis stereochemical relationship between the amino and hydroxyl groups provides a specific spatial arrangement that is critical for targeted binding interactions in drug discovery programs.

This guide provides an in-depth analysis of the commercial landscape for cis-4A-1B-3HP, outlines key synthetic considerations, specifies rigorous analytical methods for stereochemical verification, and explores its application as a versatile scaffold in pharmaceutical research.

Commercial Sourcing: Navigating Stereochemical Ambiguity

A significant challenge in procuring cis-4A-1B-3HP is the prevalence of its stereoisomers and structurally related analogues in commercial catalogs. Researchers must exercise extreme diligence to ensure they are sourcing the correct compound. Often, suppliers may list a generic name or a CAS number for a related isomer, leading to potential confusion.

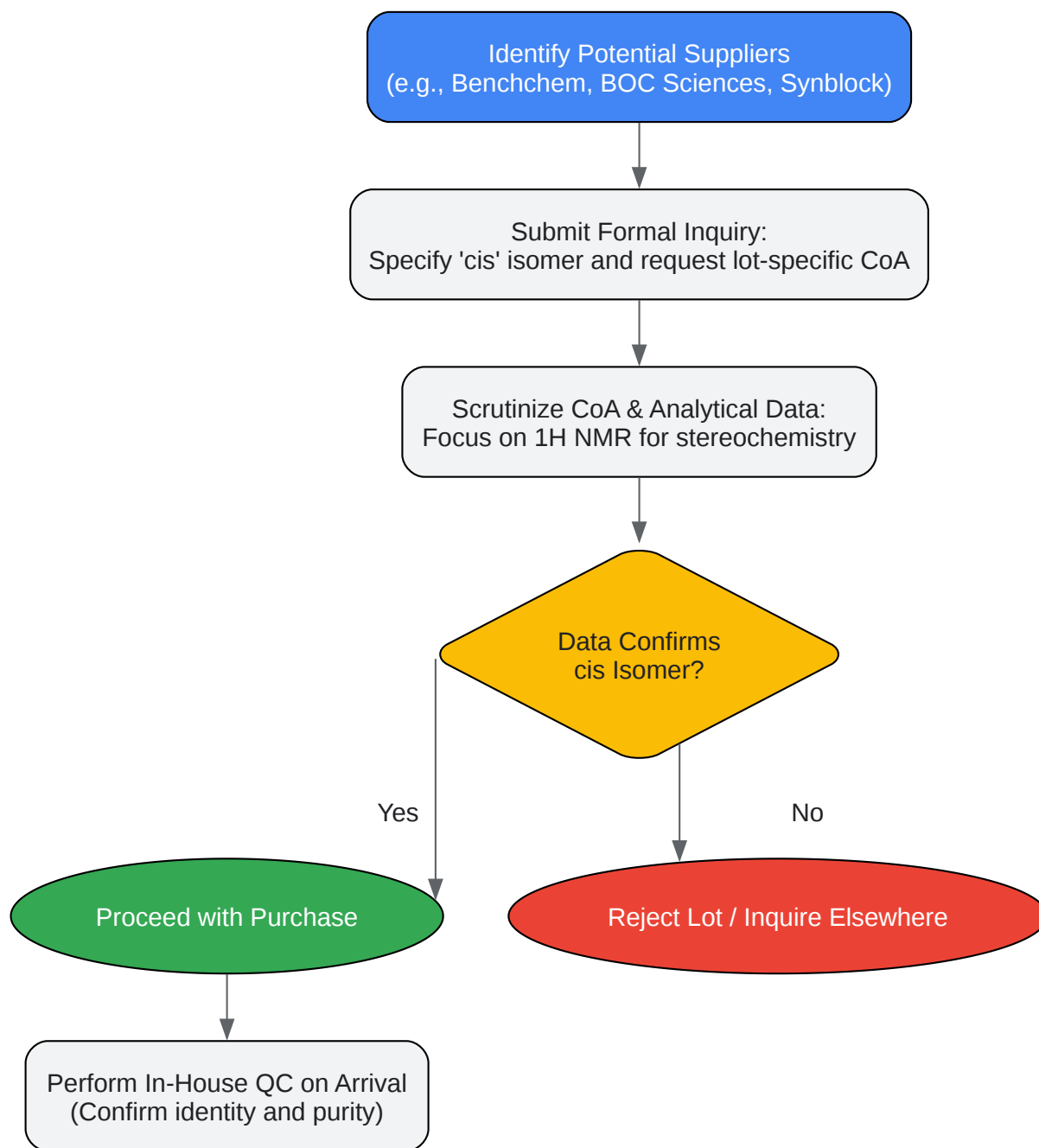
Key Identifiers and Common Isomers:

It is critical to note that a single, universally recognized CAS number for the racemic cis isomer is not consistently cited across major suppliers. The CAS number 203503-03-1 has been associated with the general structure, but its stereochemistry is not always specified.^[2] Researchers will more frequently encounter CAS numbers for the trans isomer or other derivatives.

Compound Name	Isomerism	CAS Number	Notes
tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate	trans	1007596-95-3 / 443955-98-4	The most commonly available isomer. ^{[3][4][5][6]}
cis-1-Boc-4-aminomethyl-3-hydroxypiperidine	cis	219985-15-6	Contains an additional methylene linker. ^[7]
cis-1-Boc-4-methylamino-3-hydroxypiperidine	cis	933477-84-0	The amino group is secondary (methylated). ^[8]
4-Amino-3-hydroxypiperidine	(unprotected)	1391004-19-5	Lacks the Boc protecting group.

Recommended Sourcing Workflow:

Due to this ambiguity, a systematic approach to procurement is essential. The following workflow is designed to ensure the acquisition of the correct cis isomer.



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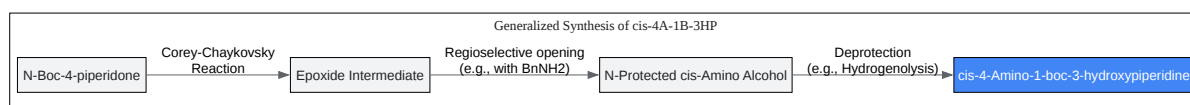
Caption: Recommended workflow for sourcing cis-4A-1B-3HP.

Synthesis and Stereochemical Control

The synthesis of 1,3,4-trisubstituted piperidines with defined stereochemistry is a non-trivial challenge. The key to accessing cis-4A-1B-3HP is the stereocontrolled introduction of the hydroxyl and amino groups. While proprietary industrial routes vary, a plausible and instructive strategy involves the regioselective opening of an epoxide intermediate, which locks in the required cis relationship.[9]

Generalized Synthetic Protocol:

- **Starting Material:** The synthesis typically begins with the commercially available tert-butyl 4-oxopiperidine-1-carboxylate.
- **Epoxidation:** The ketone is converted to an epoxide. This is often achieved via the Corey-Chaykovsky reaction using dimethylsulfoxonium ylide, which attacks the carbonyl to form the epoxide.
- **Regioselective Epoxide Opening:** The epoxide is then opened with an amine nucleophile (e.g., benzylamine or a protected amine equivalent). The nucleophile attacks the less sterically hindered C-4 position, and the reaction proceeds with inversion of configuration. This step establishes the relative cis stereochemistry between the newly formed C-N bond and the C-O bond.
- **Deprotection/Final Functionalization:** If a protecting group like benzylamine was used, it is removed via hydrogenolysis to reveal the primary amine at C-4, yielding the final product.



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Caption: Plausible synthetic pathway to cis-4A-1B-3HP.

Quality Control: The Definitive Guide to Stereochemical Verification

Given the sourcing challenges, in-house analytical verification is not just recommended; it is essential. ^1H NMR spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and trans diastereomers.

Protocol for ^1H NMR Analysis:

The key distinction lies in the coupling constant (J-value) between the protons at C-3 (H3) and C-4 (H4). This value is dictated by the dihedral angle between them, as described by the Karplus equation.

- cis-Isomer: The H3 and H4 protons will have an axial-equatorial (or equatorial-axial) relationship. This results in a small dihedral angle and thus a small coupling constant (typically $J = 2\text{-}5\text{ Hz}$).
- trans-Isomer: In its most stable chair conformation, the substituents are di-equatorial, meaning the H3 and H4 protons are di-axial. This $\sim 180^\circ$ dihedral angle results in a large coupling constant (typically $J = 8\text{-}12\text{ Hz}$).

Summary of Analytical Verification Methods:

Technique	Purpose	Key Indicator for cis-4A-1B-3HP
^1H NMR	Structure & Stereochemistry	Small coupling constant ($J_{3,4} \approx 2\text{-}5\text{ Hz}$) between H3 and H4 protons.
^{13}C NMR	Structure Confirmation	Confirms the presence of 10 unique carbon signals (including Boc group).
Mass Spec (LC-MS)	Molecular Weight Verification	Detection of the $[\text{M}+\text{H}]^+$ ion at $m/z \approx 217.15$.
HPLC	Purity Assessment	A single major peak indicating >95% purity (or as specified).
FTIR	Functional Group ID	Characteristic stretches for O-H ($\sim 3400\text{ cm}^{-1}$), N-H ($\sim 3300\text{ cm}^{-1}$), and C=O of Boc group ($\sim 1680\text{ cm}^{-1}$).

Applications in Drug Discovery: A Scaffold for Innovation

The unique arrangement of functional groups in cis-4A-1B-3HP makes it a highly versatile starting point for generating libraries of complex molecules for structure-activity relationship (SAR) studies. The orthogonal protecting group strategy allows for selective chemical modifications at three distinct points.

- **Modification at C-4 Amino Group:** The primary amine is a potent nucleophile, readily undergoing acylation, sulfonylation, reductive amination, and alkylation to explore substituents that can interact with specific pockets of a biological target.
- **Modification at C-3 Hydroxyl Group:** The hydroxyl group can be converted into ethers or esters, or it can be oxidized to a ketone, providing another axis for structural diversification.

- **Modification at N-1 Ring Nitrogen:** After the desired modifications at C-3 and C-4 are complete, the Boc group can be easily removed under acidic conditions (e.g., with TFA). The resulting secondary amine can then be functionalized, for example, by attaching moieties to improve solubility or modulate pharmacokinetic properties.

This strategic approach has been applied to the broader 4-aminopiperidine class in the development of novel therapeutics, including inhibitors of the Hepatitis C Virus (HCV) and new antifungal agents.^{[10][11]}

Caption: Application of cis-4A-1B-3HP as a versatile scaffold in SAR studies.

Conclusion

tert-butyl cis-4-amino-3-hydroxypiperidine-1-carboxylate is a high-value chemical tool for researchers in drug discovery. Its defined stereochemistry and trifunctional nature provide a robust platform for the synthesis of novel and complex molecular entities. However, its commercial procurement is fraught with potential ambiguity regarding its stereoisomers. A rigorous, data-driven sourcing and verification strategy, centered on the critical analysis of ¹H NMR data, is paramount. By adhering to the principles outlined in this guide, researchers can confidently source the correct cis isomer and fully leverage its synthetic potential to accelerate the development of next-generation therapeutics.

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